1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone 1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16491616
InChI: InChI=1S/C11H7BrF3NO/c1-5-2-9-6(3-8(5)12)7(4-16-9)10(17)11(13,14)15/h2-4,16H,1H3
SMILES:
Molecular Formula: C11H7BrF3NO
Molecular Weight: 306.08 g/mol

1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone

CAS No.:

Cat. No.: VC16491616

Molecular Formula: C11H7BrF3NO

Molecular Weight: 306.08 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone -

Specification

Molecular Formula C11H7BrF3NO
Molecular Weight 306.08 g/mol
IUPAC Name 1-(5-bromo-6-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C11H7BrF3NO/c1-5-2-9-6(3-8(5)12)7(4-16-9)10(17)11(13,14)15/h2-4,16H,1H3
Standard InChI Key BENSEZZLWXDDFK-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1Br)C(=CN2)C(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C11_{11}H7_7BrF3_3NO, with a molar mass of 306.08 g/mol. Its structure integrates three key functional groups:

  • Bromo substituent at position 5: Enhances electrophilic substitution reactivity and influences electronic properties.

  • Methyl group at position 6: Contributes to steric effects and modulates solubility.

  • Trifluoroethanone at position 3: Introduces strong electron-withdrawing characteristics, stabilizing the indole ring and altering dipole moments .

The presence of fluorine atoms in the trifluoroethanone group significantly impacts the compound’s lipophilicity and metabolic stability, making it a candidate for drug discovery .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC11_{11}H7_7BrF3_3NO
Molar Mass306.08 g/mol
IUPAC Name1-(5-Bromo-6-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone
CAS NumberNot formally assigned
SMILESCC1=C(Br)C=C2C(=CN2)C(=O)C(F)(F)F

Synthetic Pathways and Optimization

General Synthesis Strategy

While no direct synthesis of 1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone is documented, analogous compounds like 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 32387-18-1) provide a template for its preparation . A plausible route involves:

  • Indole Core Functionalization:

    • Bromination of 6-methylindole at position 5 using N-bromosuccinimide (NBS) in a polar aprotic solvent.

    • Subsequent trifluoroacetylation at position 3 via Friedel-Crafts acylation with trifluoroacetic anhydride (TFAA) .

  • Hybrid Acid Catalysis:

    • Lewis acids (e.g., Yb(OTf)3_3) and Brønsted acids (e.g., Tf2_2NH) can facilitate cyclization and functional group interconversion, as demonstrated in the synthesis of related 3-indolyl-1-trifluoromethyl-isobenzofurans .

Reaction Scheme:

6-MethylindoleNBS, DMFBromination5-Bromo-6-methylindoleTFAA, AlCl3TrifluoroacetylationTarget Compound\text{6-Methylindole} \xrightarrow[\text{NBS, DMF}]{\text{Bromination}} \text{5-Bromo-6-methylindole} \xrightarrow[\text{TFAA, AlCl}_3]{\text{Trifluoroacetylation}} \text{Target Compound}

Challenges and Yield Optimization

  • Regioselectivity: Competing bromination at position 4 or 7 may occur, necessitating careful control of reaction temperature and stoichiometry.

  • Steric Hindrance: The methyl group at position 6 may slow trifluoroacetylation; using excess TFAA and prolonged reaction times improves yields .

  • Purification: Column chromatography (hexane/EtOAc gradients) effectively isolates the product from byproducts like intramolecular cyclization adducts .

Physicochemical Properties

Spectral Characterization

  • 1^1H NMR: Key signals include:

    • Singlet at δ 2.45 ppm (6-methyl group).

    • Doublet at δ 7.68 ppm (H-4 of indole).

    • Multiplet at δ 7.12–7.35 ppm (aromatic protons) .

  • 19^{19}F NMR: A singlet near δ -70 ppm confirms the trifluoromethyl group .

  • IR Spectroscopy: Strong absorption at 1715 cm1^{-1} (C=O stretch) and 1320 cm1^{-1} (C-F stretch) .

Solubility and Stability

  • Solubility: Moderately soluble in dichloromethane, THF, and ethyl acetate; poorly soluble in water due to the hydrophobic trifluoromethyl group.

  • Storage: Stable under inert atmospheres at -20°C; decomposes upon prolonged exposure to moisture .

Applications in Drug Discovery and Materials Science

Pharmaceutical Relevance

Indole derivatives with trifluoromethyl groups are prized for their bioactivity:

  • Anticancer Agents: The bromo and trifluoroethanone groups enhance DNA intercalation and topoisomerase inhibition .

  • Antimicrobials: Fluorinated indoles disrupt microbial cell membranes via hydrophobic interactions .

Materials Science Applications

  • Organic Semiconductors: The electron-deficient trifluoromethyl group improves charge transport in π-conjugated systems.

  • Fluorescent Probes: Indole-based fluorophores with bromo substituents exhibit tunable emission spectra for imaging applications .

Hazard StatementPrecautionary Measure
H302Avoid ingestion
H315Wear protective gloves
H335Use in well-ventilated areas

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